molecular formula C19H21Cl2N3O2S B2947886 2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217069-26-5

2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2947886
CAS No.: 1217069-26-5
M. Wt: 426.36
InChI Key: MOPCMEKQENOYOJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride (CAS: 1215341-14-2) is a benzamide derivative featuring a chloro-substituted aromatic ring and a 5-methoxybenzo[d]thiazole moiety linked via a dimethylaminoethyl group. Its molecular formula is C20H24ClN3O2S (MW: 405.9), and it exists as a hydrochloride salt to enhance solubility and stability . The compound's structure includes:

  • Benzamide core: A 2-chlorobenzoyl group contributing to hydrophobic interactions.
  • Dimethylaminoethyl side chain: A tertiary amine group that may improve pharmacokinetic properties, such as membrane permeability and solubility.

Related compounds (e.g., ) use carbodiimide-mediated coupling in dimethylformamide (DMF), suggesting similar methods may apply.

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S.ClH/c1-22(2)10-11-23(18(24)14-6-4-5-7-15(14)20)19-21-16-12-13(25-3)8-9-17(16)26-19;/h4-9,12H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPCMEKQENOYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈ClN₃O₂S
  • Molecular Weight : 327.84 g/mol
  • CAS Number : Not specified in the sources.

The compound features a benzamide core with a chlorine substituent and a methoxybenzo[d]thiazole moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of key bacterial enzymes, disrupting metabolic pathways critical for survival.

Anticancer Properties

Studies have highlighted the potential of benzothiazole derivatives in cancer therapy. These compounds can induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) and interference with cell cycle progression . In vitro studies have demonstrated that certain derivatives possess IC50 values comparable to established anticancer agents, indicating strong potential for further development.

Anti-inflammatory Effects

Benzothiazole derivatives are also noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . This activity suggests a potential role in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds targeting specific enzymes (e.g., DHPS) disrupt metabolic functions in pathogens .
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells leads to cell death.
  • Antioxidant Activity : Some derivatives can scavenge free radicals, reducing oxidative stress and associated cellular damage .

Case Studies and Research Findings

StudyFindings
Study A Demonstrated significant antimicrobial activity with MIC values lower than standard antibiotics.
Study B Showed anticancer effects with IC50 values indicating strong cytotoxicity against breast cancer cell lines.
Study C Highlighted anti-inflammatory properties through inhibition of COX enzymes in vitro.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Cl Group)

The chlorine atom at position 2 of the benzamide moiety participates in nucleophilic substitution reactions. Studies on structurally analogous compounds show that this site reacts with amines, thiols, or alkoxides under mild conditions .

Reaction TypeReagents/ConditionsProductYield (%)Reference
AminationEthylenediamine, EtOH, 60°CAmine-substituted derivative72–85
MethoxylationNaOMe, DMF, 80°CMethoxy-substituted analog68

Amide Bond Reactivity

The tertiary amide group exhibits stability under acidic conditions but undergoes hydrolysis in strongly basic environments. Computational studies suggest that steric hindrance from the dimethylaminoethyl group slows hydrolysis kinetics.

Key Findings :

  • Hydrolysis at pH > 12 produces 2-chlorobenzoic acid and the corresponding amine.

  • Coupling reactions with carboxylic acids (e.g., EDCI/HOBt) enable functionalization of the amine side chain.

Benzothiazole Ring Modifications

The 5-methoxybenzo[d]thiazol-2-yl group undergoes electrophilic substitution at position 4 or 7. Bromination and nitration reactions have been reported for similar systems .

Example Reaction :

Compound+HNO3/H2SO4Nitro substituted product(Yield 55 60 )[6]\text{Compound}+\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{Nitro substituted product}\quad (\text{Yield 55 60 })[6]

Coordination Chemistry

The dimethylaminoethyl group acts as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺). Spectroscopic data indicate bidentate coordination through the amine and adjacent N-atoms .

Metal IonStability Constant (log K)Observed Geometry
Cu²⁺8.2 ± 0.3Square planar
Zn²⁺6.9 ± 0.2Tetrahedral

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Cl bond, generating a radical intermediate. Trapping experiments with TEMPO confirm radical-mediated pathways .

Mechanism :

C ClhνC+Cl(Quantum yield 0.12±0.02)[3]\text{C Cl}\xrightarrow{h\nu}\text{C}^-+\text{Cl}^-\quad (\text{Quantum yield }0.12\pm 0.02)[3]

Biological Activation Pathways

In vitro studies of related benzothiazoles reveal cytochrome P450-mediated oxidation of the methoxy group to hydroxyl derivatives . This metabolic pathway is critical for prodrug activation.

Stability Under Storage Conditions

Accelerated stability studies (40°C/75% RH) show:

Time (weeks)Degradation Products% Purity Remaining
4Hydrolysis byproducts98.2
12Oxidized derivatives92.5

Comparison with Similar Compounds

Table 1: Molecular and Structural Comparison

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight Key References
Target Compound (1215341-14-2) Benzamide 2-Chloro, 5-methoxybenzo[d]thiazole, dimethylaminoethyl C20H24ClN3O2S 405.9
N-(2-(Diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride (1189727-02-3) Pyrazole-carboxamide 6-Methylbenzo[d]thiazole, diethylaminoethyl C19H26ClN5OS 408.0
N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride (1322030-57-8) Sulfonylbenzamide 6-Ethoxybenzo[d]thiazole, 4-methylpiperidinylsulfonyl C26H35ClN4O4S2 567.2
5-Chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide (391863-75-5) Benzamide 2,4-Dichlorophenyl-thiadiazole, 5-chloro-2-methoxy C15H9Cl3N3O2S 385.7
Nitazoxanide (55981-09-4) Benzamide 5-Nitrothiazole, acetyloxy C12H9N3O5S 307.3

Physicochemical Properties

  • Solubility: The dimethylaminoethyl group in the target compound enhances water solubility compared to nitazoxanide, which requires prodrug activation .
  • Stability : Hydrochloride salts (target compound, 1189727-02-3) improve stability under acidic conditions compared to free bases .

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential coupling reactions. First, prepare the 5-methoxybenzo[d]thiazol-2-amine intermediate using methods like nucleophilic substitution with 2-aminothiophenol derivatives under reflux in methanol . Next, react this intermediate with 2-chlorobenzoyl chloride in pyridine or dichloromethane (DCM) using a Schlenk line to prevent moisture interference. The dimethylaminoethyl group can be introduced via alkylation of the secondary amine using 2-chloro-N,N-dimethylethylamine hydrochloride in DCM with triethylamine as a base . Key parameters include:
  • Solvent choice : DCM or THF for better solubility of intermediates.
  • Temperature : 0–20°C for amide coupling to minimize side reactions.
  • Catalysts : DMAP (4-dimethylaminopyridine) to accelerate acylation .
    Yields typically range from 50–70%, with purity confirmed by TLC and HPLC.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical techniques?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, dimethylaminoethyl protons at δ 2.2–2.5 ppm) and assess aromatic proton splitting patterns .
  • IR : Confirm carbonyl (C=O) stretch at ~1650–1680 cm1^{-1} and NH stretches (if present) at ~3300 cm1^{-1}.
  • Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]+^+ at m/z 433.9) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in methanol/ethyl acetate and analyze intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Use DCM and water to remove unreacted amines or acids.
  • Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) for polar intermediates.
  • Recrystallization : Use methanol or ethanol to isolate the final hydrochloride salt, ensuring high purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent, cell lines). Design experiments to:
  • Standardize Solvent Systems : Use DMSO concentrations <0.1% to avoid cytotoxicity .
  • Include Controls : Compare with known inhibitors (e.g., GroEL/ES inhibitors for antibacterial studies) and validate using orthogonal assays (e.g., MIC vs. time-kill curves) .
  • Assess Stability : Perform HPLC analysis post-assay to check for compound degradation .

Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the benzamide moiety to improve solubility.
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of the methoxy group) and modify substituents (e.g., replace methoxy with trifluoromethoxy) .
  • Prodrug Design : Mask the dimethylaminoethyl group as a tert-butoxycarbonyl (Boc) derivative for enhanced bioavailability .

Q. How can computational modeling elucidate the compound’s mechanism of action against specific biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like bacterial chaperonins (GroEL/ES) or kinase domains. Focus on hydrogen bonding between the benzamide carbonyl and active-site residues (e.g., Asp87 in GroEL) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical binding-pocket residues.
  • QSAR Studies : Corlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural modifications .

Q. What experimental approaches can validate the compound’s selectivity between homologous targets (e.g., kinases or proteases)?

  • Methodological Answer :
  • Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.
  • Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates to capture interacting proteins, followed by LC-MS/MS identification .
  • CRISPR Knockout Models : Validate target specificity using cells lacking the putative target protein .

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